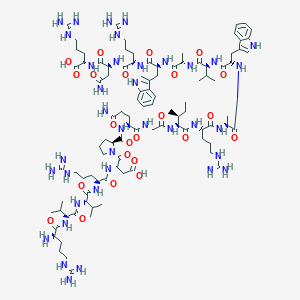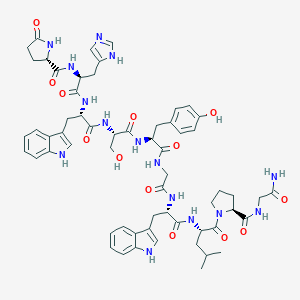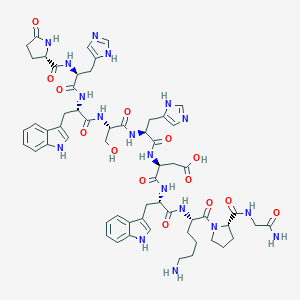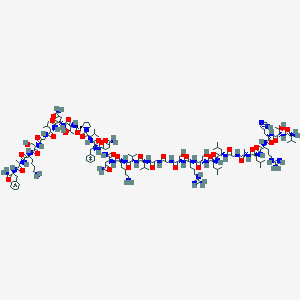
GP-2 HER2-derived, hla-a2+ restricted peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HER2/neu (654-662) GP2 is a nine amino acid peptide derived from the human epidermal growth factor receptor 2 (HER2/nue, 654–662), induces HLA-A2-restricted cytotoxic T lymphocytes (CTL) reactive to various epithelial cancers.
Wissenschaftliche Forschungsanwendungen
Vaccine Development in Breast Cancer
The HER2/neu-derived peptide GP2 has been investigated for its potential use in peptide-based breast cancer vaccine trials. Studies have found that GP2, in combination with GM-CSF, is safe and elicits an immune response, particularly effective in patients with HER2 overexpression. This suggests its potential for preventing breast cancer recurrence (Mittendorf et al., 2006), (Mittendorf et al., 2016), (Patil et al., 2013).
Immunotherapy and Tumor Recognition
GP2-derived peptides have shown efficacy in enhancing immune responses against various epithelial cancers. Modified versions of GP2 have improved binding affinity to HLA-A2, which increases their potential in immunotherapy treatments for HER2/neu overexpressing tumors (Tanaka et al., 2001).
Cross-Tumor Applications
Studies have demonstrated the potential of GP2-derived peptides as shared tumor-associated antigens in different cancer types, including breast, ovarian, and pancreatic cancers. This suggests a common mechanism of recognition by T lymphocytes across these adenocarcinomas, presenting opportunities for broad-based cancer immunotherapies (Peiper et al., 1997), (Peoples et al., 1995).
T-Cell Proliferation and Vaccine Efficacy
Research indicates that GP2 vaccines, combined with GM-CSF, can stimulate T-cell proliferation, supporting their use in cancer vaccines for both breast and ovarian cancer patients (Schneble et al., 2013).
Antigen Identification and Immunotherapy
The identification of peptide sequences from gp185HER2, including GP2, has led to the production of polyclonal antibodies that show immunoreactivity in breast tumor cell lines and tissues. This highlights the complexity involved in evaluating HER2 expression and its significance in breast tumors, opening new paths for immunotherapy strategies (Di Modugno et al., 2001).
Eigenschaften
CAS-Nummer |
160790-21-6 |
|---|---|
Produktname |
GP-2 HER2-derived, hla-a2+ restricted peptide |
Molekularformel |
C₄₂H₇₇N₉O₁₁ |
Molekulargewicht |
884.1 g/mol |
IUPAC-Name |
(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C42H77N9O11/c1-14-23(10)30(43)37(56)51-34(25(12)16-3)41(60)47-28(19-52)36(55)45-26(13)35(54)49-32(22(8)9)39(58)50-31(21(6)7)38(57)44-18-29(53)48-33(24(11)15-2)40(59)46-27(42(61)62)17-20(4)5/h20-28,30-34,52H,14-19,43H2,1-13H3,(H,44,57)(H,45,55)(H,46,59)(H,47,60)(H,48,53)(H,49,54)(H,50,58)(H,51,56)(H,61,62)/t23-,24-,25-,26-,27-,28-,30-,31-,32-,33-,34-/m0/s1 |
InChI-Schlüssel |
XQIXDDUJIUUELO-JZOOTMHBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(C)C)C(=O)O)N |
SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)O)N |
Sequenz |
One Letter Code: IISAVVGIL |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















